molecular formula C8H13NO B2886077 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol CAS No. 1493615-26-1

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol

Cat. No.: B2886077
CAS No.: 1493615-26-1
M. Wt: 139.198
InChI Key: ACJVWAVDIWFONE-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol . This compound is characterized by its unique structure, which includes an azetidine ring substituted with a butynyl group and a hydroxyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol typically involves the reaction of 3-methylazetidin-3-ol with a butynyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction . The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butynyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Addition: The triple bond in the butynyl group can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the butynyl group can participate in hydrophobic interactions. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biological pathway in which the enzyme is involved .

Comparison with Similar Compounds

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol can be compared with other similar compounds, such as:

    1-Methylazetidin-3-ol: This compound lacks the butynyl group and has different chemical reactivity and applications.

    3-Butynylazetidine: This compound lacks the hydroxyl group and has different physical and chemical properties.

    3-Methylazetidine: This compound lacks both the butynyl and hydroxyl groups and has limited applications compared to this compound.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

1-but-3-ynyl-3-methylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-5-9-6-8(2,10)7-9/h1,10H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJVWAVDIWFONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493615-26-1
Record name 1-(but-3-yn-1-yl)-3-methylazetidin-3-ol
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